molecular formula C21H29N7O17P3+ B108344 NADP nicotinamide-adenine-dinucleotide phosphate CAS No. 108125-13-9

NADP nicotinamide-adenine-dinucleotide phosphate

Cat. No. B108344
M. Wt: 744.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-O
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Description

NADP, also known as Nicotinamide Adenine Dinucleotide Phosphate, is a coenzyme used in anabolic reactions, such as the Calvin cycle and lipid and nucleic acid syntheses, which require NADPH as a reducing agent . It is a universal electron carrier, accepting electrons and hydrogen atoms to form NADPH .


Synthesis Analysis

NADP+ is synthesized before NADPH. The synthesis usually starts with NAD+ from either the de-novo or the salvage pathway, with NAD+ kinase adding the extra phosphate group. ADP-ribosyl cyclase allows for synthesis from nicotinamide in the salvage pathway, and NADP+ phosphatase can convert NADPH back to NADH to maintain a balance .


Molecular Structure Analysis

NADP is a coenzyme composed of ribosylnicotinamide 5’-phosphate (NMN) coupled by pyrophosphate linkage to the 5’-phosphate adenosine 2’,5’-bisphosphate . It differs from NAD+ by the presence of an additional phosphate group on the 2’ position of the ribose ring that carries the adenine moiety .


Physical And Chemical Properties Analysis

NADP has a molar mass of 744.416 g·mol−1 . It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH) .

Scientific Research Applications

NADP in Metabolic and Synthesis Pathways

Nicotinamide adenine dinucleotide phosphate (NADP) is a critical co-substrate involved in metabolism. It participates in anabolic reactions and acts as a coenzyme in various substrate oxidation processes in metabolism. NADP is essential in maintaining balanced redox homeostasis, influencing a wide range of cellular processes such as secondary messenger signaling, DNA repair, gene expression regulation, and the oxidative pentose phosphate pathway. Research has indicated a decline in plasma levels of NADP and related metabolites with age, highlighting its role in age-related cellular functions (Clement et al., 2019).

NADP in Proteomic Studies and Enzyme Interactions

NADP and its derivative, nicotinic acid adenine dinucleotide phosphate (NAADP), are crucial in the synthesis of various substituted analogs used in proteomic studies to identify NADP and NAADP binding proteins. This exploration often requires the synthesis of NADP derivatives substituted on the adenosine nucleoside, crucial for understanding their interaction within cellular processes (Su et al., 2020).

NADP in Cellular Signaling and Defense Mechanisms

NADP also functions significantly in intracellular signaling and plant defense mechanisms. It serves as a substrate for producing NAADP, a key Ca2+ releasing intracellular second messenger. Particularly in plants, external addition of NADP induces specific immune responses, suggesting its specificity in activated signaling and its role in defense against pathogens (Wang et al., 2016).

NADP in Transcription, Longevity, and Disease Regulation

NADP plays a role in transcription regulation, longevity, and various diseases. It is involved in regulating the Sir2p family of NAD-dependent deacetylases, affecting longevity and transcriptional silencing. Alterations in NADP level and the NADP:NADPH ratio are associated with many human diseases, suggesting its potential role in medical research and treatment strategies (Lin & Guarente, 2003).

NADP in Photosynthesis and Plant Metabolism

NADP is a key player in photosynthesis and plant metabolism, acting as an energy transducer, signaling molecule, and a part of the redox couples. It's involved in processes like photosynthetic optimization, photorespiration, and post-harvest metabolism. Accurate understanding of NAD(P)(H) metabolism is crucial, and genetically encoded fluorescent biosensors have been developed to probe these processes, offering insights into plant biology and metabolism (Smith et al., 2021).

Safety And Hazards

NADP is generally considered non-hazardous under normal conditions of use, storage, and transport .

Future Directions

NADP plays a vital role in energy metabolism, DNA repair, epigenetic modifications, inflammation, and circadian rhythms. NADP deficiency is implicated in a range of pathophysiological alterations, including metabolic diseases, cancer, aging, and neurodegenerative diseases . Thus, maintaining adequate NADP levels is essential for optimal cellular and organismal function.

properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O17P3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401102609
Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grayish-white solid; [Merck Index]
Record name NADP
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Product Name

NADP nicotinamide-adenine-dinucleotide phosphate

CAS RN

604-79-5, 53-59-8
Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt
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Record name Adenosine 5′-(trihydrogen diphosphate), 2′-(dihydrogen phosphate), P′→5′-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium
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Record name Nadide phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Head - European Journal of Biochemistry, 1980
Number of citations: 2

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